molecular formula C8H9ClO3S B2964841 3-Chlorophenylsulfonylethanol CAS No. 107737-88-2

3-Chlorophenylsulfonylethanol

Cat. No.: B2964841
CAS No.: 107737-88-2
M. Wt: 220.67
InChI Key: XEGJFSPAQZDFJA-UHFFFAOYSA-N
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Description

3-Chlorophenylsulfonylethanol is a chemical compound with the molecular formula C8H9ClO3S and a molecular weight of 220.68 g/mol . It is characterized by the presence of a chlorophenyl group attached to a sulfonylethanol moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenylsulfonylethanol typically involves the reaction of 3-chlorobenzenesulfonyl chloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenylsulfonylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chlorophenylsulfonylethanol is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: Used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chlorophenylsulfonylethanol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromophenylsulfonylethanol
  • 3-Fluorophenylsulfonylethanol
  • 3-Methylphenylsulfonylethanol

Uniqueness

3-Chlorophenylsulfonylethanol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents .

Properties

IUPAC Name

2-(3-chlorophenyl)sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGJFSPAQZDFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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